5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a complex organic compound featuring a pyrrolo[3,2-d]pyrimidine core
Mechanism of Action
Target of Action
The compound “5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one” is a pyrrolopyrazine derivative . Pyrrolopyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Pyrrolopyrazine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrrolopyrazine derivatives have been found to inhibit kinase activity, which can affect cell signaling pathways .
Biochemical Pathways
Given that pyrrolopyrazine derivatives can inhibit kinase activity, it is likely that this compound may affect cell signaling pathways . Kinases play a crucial role in cell signaling, and their inhibition can lead to changes in cell proliferation, survival, and other cellular processes .
Result of Action
Given the known biological activities of pyrrolopyrazine derivatives, it is likely that this compound may have effects on cell proliferation, survival, and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as light and humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrrolo[3,2-d]pyrimidine Core: : This step involves the cyclization of appropriate precursors under acidic or basic conditions
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Piperidine Substitution: : The next step involves the introduction of the piperidine moiety. This can be achieved through nucleophilic substitution reactions where a piperidine derivative reacts with the pyrrolo[3,2-d]pyrimidine intermediate.
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Final Assembly: : The final step involves the coupling of the piperidine-substituted pyrrolo[3,2-d]pyrimidine with a dihydropyrimidinone derivative. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can be performed on the pyrimidinone ring using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Coupling Agents: DCC, EDC
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol
Major Products
Oxidation Products: Carboxylic acids or ketones derived from the oxidation of methyl groups.
Reduction Products: Alcohols or amines resulting from the reduction of the pyrimidinone ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl derivatives
- Piperidin-4-yl methyl derivatives
- Dihydropyrimidinone derivatives
Uniqueness
What sets 5,6-dimethyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one apart is its unique combination of these structural motifs. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications that leverage its unique properties.
Properties
IUPAC Name |
5,6-dimethyl-3-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-12-8-16-17(23-12)18(21-10-20-16)24-6-4-15(5-7-24)9-25-11-22-14(3)13(2)19(25)26/h8,10-11,15,23H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTDZRPSRKZZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)CN4C=NC(=C(C4=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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